![molecular formula C23H20N4O4 B3005689 3,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 942005-87-0](/img/structure/B3005689.png)
3,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
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Overview
Description
The compound “3,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is a synthetic chemical compound. It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including “this compound”, involves various synthetic protocols . For instance, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was treated with a 1:1 complex of N, N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .Molecular Structure Analysis
The molecular structure of “this compound” is a part of the pyridopyrimidine class of compounds . Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the treatment of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N, N-dimethylformamide thionyl chloride .Scientific Research Applications
Electrophoretic Separation
The compound is related to studies in electrophoretic separation, specifically in the context of imatinib mesylate and related substances. A study developed a nonaqueous capillary electrophoretic separation for these compounds, which is significant for quality control in pharmaceuticals (Ye et al., 2012).
Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines
Research has focused on the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl and thiazolopyrimidines. These compounds have demonstrated significant anti-inflammatory and analgesic properties, highlighting the therapeutic potential of similar structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activity of Pyridopyrimidines
A study on the synthesis of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4-amine explored its qualitative antibacterial and in vitro antioxidant activity. This highlights the biological significance of pyrimidine derivatives in medical research (Maheswaran et al., 2012).
Anticancer and Anti-5-lipoxygenase Agents
Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship of these compounds provides insights into their potential therapeutic applications (Rahmouni et al., 2016).
Metabolism of Antineoplastic Agents
Studies have explored the metabolism of novel antineoplastic tyrosine kinase inhibitors like flumatinib in clinical settings. Understanding the metabolic pathways of such compounds is crucial for optimizing therapeutic efficacy (Gong et al., 2010).
Development of Histone Deacetylase Inhibitors
Research has been conducted on compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective histone deacetylase inhibitor, showing promise as an anticancer drug (Zhou et al., 2008).
Future Directions
The future directions for “3,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” and similar compounds lie in their potential therapeutic applications. Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
properties
IUPAC Name |
3,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14-25-21-18(8-5-11-24-21)23(29)27(14)17-7-4-6-16(13-17)26-22(28)15-9-10-19(30-2)20(12-15)31-3/h4-13H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFJTLSXKIBWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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